molecular formula C13H9ClF3NO B8461354 5-Chloromethyl-2-(4-trifluoromethoxy-phenyl)-pyridine

5-Chloromethyl-2-(4-trifluoromethoxy-phenyl)-pyridine

Cat. No. B8461354
M. Wt: 287.66 g/mol
InChI Key: BAPRPCZPWMYOBJ-UHFFFAOYSA-N
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Patent
US06995263B2

Procedure details

[6-(4-Trifluoromethoxy-phenyl)-pyridin-3-yl]-methanol (0.40 g, 1.49 mmol) was dissolved in CH2Cl2 (7.2 ml) and treated dropwise at 0° C. with SOCl2 (0.22 ml, 2 eq.). The reaction mixture was kept at 0° C. for 5 min and at RT for 30 min. Pouring onto crashed ice/NaHCO3, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents produced 0.419 g (1.46 mmol, 98%) of the title compound as off-white solid of mp. 34–36° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[CH:14][C:13]([CH2:16]O)=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.O=S(Cl)[Cl:22]>C(Cl)Cl>[Cl:22][CH2:16][C:13]1[CH:12]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:19])([F:18])[F:1])=[CH:5][CH:6]=2)=[N:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C1=CC=C(C=N1)CO)(F)F
Name
Quantity
7.2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NaHCO3, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1C=CC(=NC1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.46 mmol
AMOUNT: MASS 0.419 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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